molecular formula C14H12ClFN2O3S B5686065 N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide CAS No. 289061-23-0

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5686065
CAS No.: 289061-23-0
M. Wt: 342.8 g/mol
InChI Key: AXUXZKSJSFKRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide is a chemical research reagent featuring a sulfamoyl-linked acetamide structure. This compound belongs to a class of sulfonamide derivatives that have demonstrated significant research value, particularly as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs) . Such compounds are of high interest in neuroscience research for investigating neurological pathways and disorders. The structural motif of a chloro-fluorophenyl group is known to contribute to molecular stability and target binding affinity, as seen in related crystalline compounds . Researchers utilize this and related molecules primarily in biochemical and pharmacological studies to explore enzyme inhibition, receptor interactions, and cellular signaling pathways. The product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c1-9(19)17-10-2-5-12(6-3-10)22(20,21)18-11-4-7-14(16)13(15)8-11/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXZKSJSFKRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173735
Record name N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289061-23-0
Record name N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289061-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(3-Chloro-4-fluorophenyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide has been investigated for its antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial folic acid synthesis, making this compound a candidate for developing new antibiotics. Studies have demonstrated that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains .

2. Anti-inflammatory Properties
Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

3. Cancer Research
There is growing interest in the application of sulfonamide derivatives in cancer therapy. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFocusFindings
Study on Antimicrobial Efficacy Evaluated the effectiveness of various sulfonamide derivatives against resistant bacterial strainsThis compound showed significant activity against Staphylococcus aureus .
Anti-inflammatory Mechanism Investigation Explored the anti-inflammatory effects of sulfonamide compoundsThe compound reduced inflammatory markers in vitro, suggesting potential for treating chronic inflammation .
Cancer Cell Line Studies Tested the impact on various cancer cell linesDemonstrated cytotoxic effects on breast and prostate cancer cells, indicating a need for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it has been shown to inhibit the production of TNF-α, a cytokine involved in systemic inflammation .

Comparison with Similar Compounds

Key Trends :

  • Chloro Substituents : Enhance binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase) .
  • Fluoro Substituents : Improve metabolic stability and bioavailability in related compounds .

Heterocyclic and Piperazine Derivatives

Compound Name Substituent on Sulfamoyl Group Biological Activity Potency/Findings References
N-[4-[(4-Methylpiperazinyl)sulfamoyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl Analgesic Comparable efficacy to paracetamol in pain models.
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide Pyridin-2-yl Anticancer Pyrazole-sulfonamide hybrids inhibit colon cancer cell proliferation.
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b) Thiazol-2-yl Antiproliferative Inhibits MMP-9 and cathepsin D/L, critical in cancer progression.

Key Trends :

  • Piperazine/Piperidine Groups : Improve solubility and CNS penetration, as seen in analgesic derivatives .
  • Heterocyclic Moieties (e.g., pyridine, thiazole): Enhance anticancer activity through interactions with kinase or protease targets .

Urease and Carbonic Anhydrase Inhibitors

Compound Name Substituent on Sulfamoyl Group Biological Activity IC50/Findings References
N-(4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide (29) Tert-butyl Carbonic Anhydrase Inhibition Moderate activity (IC50 ~ 50 nM) due to bulky tert-butyl group.
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (13) 3,4-Dimethylisoxazol-5-yl Urease Inhibition High potency (IC50 = 8.2 µM) attributed to isoxazole’s hydrogen-bonding capacity.

Key Trends :

  • Bulky Groups (e.g., tert-butyl): Reduce enzyme inhibition potency but improve selectivity .
  • Isoxazole Derivatives : Exhibit strong urease inhibition via dual hydrogen-bonding interactions .

Biological Activity

N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide, also known by its chemical structure C14H12ClFN2O3SC_{14}H_{12}ClFN_2O_3S, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H12ClFN2O3SC_{14}H_{12}ClFN_2O_3S
  • Molecular Weight : 324.788 g/mol
  • CAS Number : 19837-92-4
  • MDL Number : MFCD00412678

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of cellular pathways. It has been studied for its potential as an anti-cancer agent, particularly against various human cancer cell lines.

Biological Activities

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5.10 µM to 22.08 µM across different studies, indicating significant potency compared to standard chemotherapeutics such as doxorubicin and sorafenib .
  • Mechanism of Action in Cancer Cells
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of the cell cycle, which is crucial for preventing tumor proliferation .
    • It has been noted for its ability to modulate gene expression related to apoptosis and cell survival pathways, contributing to its antitumor efficacy.
  • Antioxidant Activity
    • This compound also exhibits antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

Biological ActivityTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF-75.10
AnticancerHepG26.19
AntioxidantN/AEC50 = 0.565 mM

Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor activity of this compound against various cancer cell lines using the sulforhodamine B assay. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics, suggesting a potential role as a novel anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide?

The compound is typically synthesized via multi-step reactions. Key steps include:

  • Sulfonamide formation : Reacting 3-chloro-4-fluoroaniline with a sulfonyl chloride derivative under basic conditions (e.g., NaOH in dichloromethane) to form the sulfamoyl intermediate .
  • Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in anhydrous solvents .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substituent positions and functional groups (e.g., sulfamoyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 343.06) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : Cell viability assays (MTT) using human cancer lines (e.g., MCF-7, A549) at concentrations 1–100 μM .
  • Anti-inflammatory models : Inhibition of COX-2 or IL-6 production in macrophage cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Replace the chloro/fluoro groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Scaffold hybridization : Integrate heterocyclic moieties (e.g., pyrimidine) into the sulfamoyl group to enhance target binding .
  • Data correlation : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Q. How should researchers address contradictory data in biological activity reports?

  • Dose-response validation : Repeat assays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) to rule out solvent interference .
  • Target-specific assays : Use siRNA knock-downs or enzyme inhibition kits (e.g., HDAC or kinase panels) to isolate mechanisms .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes .

Q. How can solubility and bioavailability challenges be mitigated during formulation?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
  • Prodrug design : Esterify the acetamide group to improve membrane permeability, with hydrolysis releasing the active form .

Q. What methodologies identify novel biological targets for this compound?

  • Proteomics : SILAC-based profiling to detect protein expression changes in treated cells .
  • Phage display : Screen peptide libraries to uncover binding partners .

Q. How can synergistic effects with existing therapeutics be systematically tested?

  • Combination index (CI) analysis : Use the Chou-Talalay method to evaluate synergy with cisplatin or doxorubicin in cancer cells .
  • Transcriptomics : RNA-seq to identify pathways co-regulated by the compound and partner drugs .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Kinase profiling : Screen against a panel of 100+ kinases to identify inhibition hotspots .
  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.